molecular formula C14H16Cl3NO2 B5441675 1-({[5-(2,5-dichlorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride

1-({[5-(2,5-dichlorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride

Cat. No. B5441675
M. Wt: 336.6 g/mol
InChI Key: SAHIEOGRJBNNJQ-UHFFFAOYSA-N
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Description

“1-(2,5-Dichlorophenyl)biguanide hydrochloride” is a chemical compound with the molecular formula C8H10Cl3N5 . It has an average mass of 282.557 Da and a monoisotopic mass of 281.000183 Da .


Molecular Structure Analysis

The InChI code for “1-(2,5-Dichlorophenyl)biguanide hydrochloride” is 1S/C8H9Cl2N5.ClH/c9-4-1-2-5(10)6(3-4)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H .


Physical And Chemical Properties Analysis

The boiling point of “1-(2,5-Dichlorophenyl)biguanide hydrochloride” is 211-215 °C . It is a solid at ambient temperature .

Safety and Hazards

The safety information for “1-(2,5-Dichlorophenyl)biguanide hydrochloride” includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P260 (Do not breathe dust/fume/gas/mist/vapours/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

1-[[5-(2,5-dichlorophenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO2.ClH/c1-9(18)7-17-8-11-3-5-14(19-11)12-6-10(15)2-4-13(12)16;/h2-6,9,17-18H,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHIEOGRJBNNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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